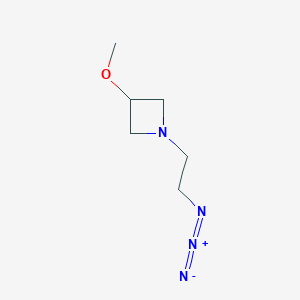

1-(2-Azidoethyl)-3-methoxyazetidine

Description

Properties

IUPAC Name |

1-(2-azidoethyl)-3-methoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O/c1-11-6-4-10(5-6)3-2-8-9-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNBMCAOYCFSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aziridine to Azetidine Ring Expansion

One of the most effective routes to 3-methoxyazetidines is via rearrangement of aziridines. Research has demonstrated that N-alkylidene-(2,3-dibromo-2-methylpropyl)amines undergo treatment with sodium borohydride in methanol under reflux conditions, leading to an aziridine to azetidine rearrangement that installs the 3-methoxy substituent on the azetidine ring.

- Mechanism Insight: The reaction proceeds through nucleophilic attack and ring expansion, where the methanol solvent acts as a nucleophile, introducing the methoxy group at the 3-position of the azetidine ring.

- Key Reference: This method was experimentally validated and theoretically rationalized in a 2011 study, which contrasted this reactivity with related N-alkylidene-(2,3-dibromopropyl)amines that form aziridines without ring expansion.

Ring Expansion of 2-Bromomethyl Aziridines

Another synthetic route involves ring expansion of 2-bromomethyl-2-methylaziridines to 3-bromo-3-methylazetidines, which can then be functionalized further to introduce the methoxy and azidoethyl groups.

- This method allows selective transformation depending on the solvent and reaction conditions, enabling the synthesis of functionalized azetidines including methoxy-substituted derivatives.

- Computational studies have been performed to evaluate mechanisms and optimize conditions for these transformations.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Reactivity of the Azido Group

The azido group (-N₃) is a highly reactive functional group that can participate in various chemical reactions, including:

-

Click Chemistry : The azido group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the formation of triazoles, which are valuable in drug development and materials science.

-

Nucleophilic Substitution : The azido group can be converted into amines or other functional groups through reduction or substitution reactions.

Methoxy Group Reactivity

The methoxy group (-OCH₃) can also participate in several reactions:

-

Deprotonation : Under basic conditions, it may act as a nucleophile in substitution reactions.

-

Methylation : The methoxy group can be further modified through methylation reactions to introduce additional functional groups.

Research Findings and Implications

Recent studies have highlighted the synthetic utility and biological activity of azetidine derivatives, including those with methoxy and azido functionalities. For instance:

-

A study demonstrated that derivatives of methoxyazetidines exhibited significant antibacterial activity, suggesting potential therapeutic applications .

-

The reactivity patterns observed in related compounds indicate that modifications at the nitrogen atom or adjacent carbon atoms can lead to diverse biological activities .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 1-(2-Azidoethyl)-3-methoxyazetidine. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: IC Values Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | <5 |

| A549 (Lung) | <5 |

| HCT116 (Colon) | <3 |

These results indicate that this compound exhibits potent inhibitory effects on cell proliferation, comparable to established anticancer agents like sorafenib. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses showing an increase in sub-G1 phase cells, indicative of apoptotic cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary studies suggest moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The findings suggest potential applications as an antimicrobial agent; however, further studies are necessary to elucidate its full spectrum of activity.

Case Studies and Research Findings

Several case studies have focused on the biological evaluation of compounds similar to this compound:

- Study on Benzyl Urea Derivatives : A series of benzyl urea derivatives were synthesized and evaluated for their anticancer activity. Modifications to the urea moiety significantly influenced biological activity, with certain derivatives showing enhanced potency against various cancer cell lines.

- Antimicrobial Screening : Another study examined the antimicrobial properties of related compounds, revealing that structural variations could lead to significant differences in MIC values against pathogenic bacteria.

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-3-methoxyazetidine is primarily based on the reactivity of the azido group. The azido group can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on shared azetidine/pyrrolidine cores, azide functionalities, or substituent effects:

Table 1: Key Structural and Physicochemical Comparisons

Reactivity and Stability

- Azide Reactivity: Both this compound and its pyrrolidine analogue (C₇H₁₄N₄O) exhibit azide-driven reactivity.

- Substituent Effects: The bromo-fluorophenylmethyl-substituted azetidine (C₁₁H₁₃BrFNO) lacks an azide group but demonstrates how aromatic substituents enhance molecular weight and alter solubility, making it more suited for hydrophobic drug-target interactions .

Computational and Pharmacological Insights

- In Silico Studies : Azetidine derivatives, including azetidin-2-ones, have been evaluated computationally for drug-likeness. Lipinski’s rule violations are common in bulkier derivatives (e.g., bromo-fluorophenylmethyl-substituted compounds), limiting their oral bioavailability compared to smaller azide-bearing analogues .

- Biological Relevance : While this compound is primarily a synthetic tool, azetidin-2-ones are key to β-lactam antibiotics, highlighting the pharmacological versatility of azetidine-based scaffolds .

Biological Activity

1-(2-Azidoethyl)-3-methoxyazetidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in drug development, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group and a methoxyazetidine moiety. The structural formula can be represented as follows:

This compound's unique structure allows it to participate in various chemical reactions, making it a valuable precursor in synthesizing biologically active compounds.

Medicinal Chemistry Applications

This compound has been identified as a versatile precursor for synthesizing other biologically active compounds. Its azide functionality allows for click chemistry applications, which are crucial in drug discovery and development. The compound can be used to create diverse libraries of derivatives that may exhibit enhanced pharmacological properties .

Inhibition Studies

Research indicates that compounds derived from this compound can act as inhibitors against various biological targets. For example, studies have shown that azide-containing compounds can inhibit enzymes involved in critical pathways such as cancer progression and inflammation. These findings suggest that derivatives of this compound could play a role in developing new therapeutic agents .

Synthesis and Characterization

A study focused on the synthesis of azide derivatives from this compound demonstrated effective methodologies for creating new compounds with potential biological activity. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and purity .

Biological Assays

In vitro assays have been conducted to assess the biological activity of synthesized derivatives. These assays typically evaluate:

- Cytotoxicity against cancer cell lines

- Antimicrobial activity against various pathogens

- Enzyme inhibition assays targeting specific metabolic pathways

Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| This compound | Precursor for bioactive compounds | N/A | N/A |

| Derivative A | Cytotoxicity against cancer cells | 10 | Cancer cell lines |

| Derivative B | Antimicrobial activity | 15 | Gram-positive bacteria |

| Derivative C | Enzyme inhibition | 5 | Specific metabolic enzymes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.